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Compound of Interest

Compound Name: 4-Phenylpentan-2-ol
CAS No.: 77614-49-4
Cat. No.: B12641700
Get Quote
. J

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
organic compound 4-phenylpentan-2-ol. The information is targeted towards researchers,
scientists, and professionals in the field of drug development and chemical analysis. This
document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, alongside detailed experimental protocols and a logical
workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-phenylpentan-2-ol.

Table 1: *H NMR Spectroscopic Data
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Coupling

Chemical Shift L Number of .
(5) ppm Multiplicity Constant (J) T Assighment
Hz
7.35-7.10 m - 5 Ar-H
3.82 m - 1 CH(OH)
2.75 m - 1 CH(Ph)
1.80-1.55 m - 2 CH:
1.25 d 6.2 3 CHs(CHPh)
1.20 d 6.2 3 CH3(CHOH)
Solvent: CDCls, Reference: TMS
- 13 i
Chemical Shift (d) ppm Carbon Type Assignment
146.9 C Ar-C
128.4 CH Ar-CH
127.1 CH Ar-CH
126.1 CH Ar-CH
67.5 CH CH(OH)
48.9 CH: CH:
40.8 CH CH(Ph)
23.8 CHs CH3(CHOH)
225 CHs CHs(CHPh)

Solvent: CDCls, Reference: TMS

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?)

Functional Group Assignment

3360 (broad)

O-H stretch (alcohol)

3080, 3060, 3020

C-H stretch (aromatic)

2980, 2940 C-H stretch (aliphatic)

1600, 1490 C=C stretch (aromatic)

1450 C-H bend (aliphatic)

1090 C-O stretch (secondary alcohol)

760, 700 C-H bend (monosubstituted benzene)

Sample preparation: Thin film

IablgA._Mass_SpggimmﬂnL(MSLQata

Relative Intensity (%) Proposed Fragment
164 5 [M]* (Molecular lon)
149 15 [M - CHs]*
120 20 [M - C3H7O]* or [CeH12]*
105 100 [CsHo]* (Base Peak)
91 40 [C7H7]* (Tropylium ion)
77 15 [CeHs]*
45 30 [C2Hs0]*

lonization method: Electron lonization (El)

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of

an organic compound like 4-phenylpentan-2-ol.
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Spectroscopic Analysis Workflow for 4-phenylpentan-2-ol
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Caption: Workflow for the spectroscopic characterization of 4-phenylpentan-2-ol.
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized for both H
and 3C NMR analyses.

Sample Preparation: Approximately 5-10 mg of purified 4-phenylpentan-2-ol is dissolved in
about 0.7 mL of deuterated chloroform (CDCls). A small amount of tetramethylsilane (TMS) is
added as an internal standard for chemical shift referencing (6 = 0.00 ppm). The solution is
then transferred to a 5 mm NMR tube.

1H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse-acquire
sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient
number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a
relaxation delay of 1-2 seconds.

13C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural
abundance of 3C and its smaller gyromagnetic ratio, a larger number of scans (typically
several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to
obtain a spectrum with adequate signal-to-noise.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the infrared
spectrum.

Sample Preparation: As 4-phenylpentan-2-ol is a liquid at room temperature, the spectrum is
conveniently recorded as a neat thin film. A drop of the neat liquid is placed between two
sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are gently pressed
together to form a thin, uniform film.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample
is then placed in the instrument's sample holder, and the sample spectrum is acquired. The
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final spectrum is presented in terms of transmittance or absorbance versus wavenumber
(cm~1). Typically, the spectrum is recorded over the range of 4000 to 400 cm~1.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
The spectrometer can be coupled with a gas chromatograph (GC-MS) for separation and
analysis.

Sample Preparation and Introduction: A dilute solution of 4-phenylpentan-2-ol in a volatile
organic solvent (e.g., dichloromethane or diethyl ether) is prepared. A small volume of the
solution is injected into the gas chromatograph, where the compound is vaporized and
separated from the solvent. The separated compound then enters the ion source of the mass
spectrometer.

lonization and Analysis: In the EI source, the gaseous molecules are bombarded with a high-
energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting
positively charged ions (the molecular ion and various fragment ions) are accelerated and
separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
The detector records the abundance of each ion, generating a mass spectrum.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-phenylpentan-2-ol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b12641700/docs#spectroscopic-profile-of-4-
phenylpentan-2-ol-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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